Lipophilicity (XLogP3) Differentiation Against Des‑Phenyl and 2‑Methyl Analogs
The target compound exhibits an XLogP3 of 3.1, which is 1.6 log units higher than the des‑phenyl analog (ethyl 7‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidine‑6‑carboxylate, XLogP3 = 1.5) and 1.2 log units higher than the 2‑methyl analog (ethyl 2‑methyl‑7‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidine‑6‑carboxylate, XLogP3 = 1.9) [1][2][3]. This increase in lipophilicity is expected to enhance passive membrane permeability while remaining within the optimal range for CNS‑drug‑like compounds (LogP ≈ 2–4).
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Des‑phenyl analog (CAS 1245807‑86‑6): XLogP3 = 1.5; 2‑Methyl analog (CAS 691868‑72‑1): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +1.6 vs. des‑phenyl; ΔXLogP3 = +1.2 vs. 2‑methyl |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem (2025 release) |
Why This Matters
Higher lipophilicity can improve passive membrane permeation and target engagement in cell‑based assays, making this compound a more suitable starting point for intracellular kinase‑targeted programs compared to its less lipophilic analogs.
- [1] PubChem Compound Summary for CID 50896605, Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/1245807-16-2 (accessed 2026‑05‑02). View Source
- [2] PubChem Compound Summary for CID 50896512, Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/1245807-86-6 (accessed 2026‑05‑02). View Source
- [3] PubChem Compound Summary for CID 2768095, Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/691868-72-1 (accessed 2026‑05‑02). View Source
